molecular formula C15H21NO B1598348 4-Octylphenyl isocyanate CAS No. 69342-46-7

4-Octylphenyl isocyanate

Cat. No.: B1598348
CAS No.: 69342-46-7
M. Wt: 231.33 g/mol
InChI Key: ZOSTXKYJDXPWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octylphenyl isocyanate is an organic compound with the molecular formula C15H21NO . It consists of a phenyl ring substituted with an octyl group and an isocyanate functional group. This compound is typically used in organic synthesis and material science due to its reactivity and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylphenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 4-octylphenylamine with phosgene (COCl2). The reaction proceeds as follows:

C8H17C6H4NH2 + COCl2 → C8H17C6H4NCO + 2 HCl\text{C8H17C6H4NH2 + COCl2 → C8H17C6H4NCO + 2 HCl} C8H17C6H4NH2 + COCl2 → C8H17C6H4NCO + 2 HCl

This method requires careful handling of phosgene due to its toxicity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as triphosgene or diphosgene. These reagents provide a more controlled reaction environment and reduce the risks associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions: 4-Octylphenyl isocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form carbamates.

    Substitution Reactions: Reacts with amines to form ureas.

    Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.

Common Reagents and Conditions:

    Alcohols: Reacts under mild conditions to form carbamates.

    Amines: Reacts readily to form substituted ureas.

    Water: Hydrolysis occurs readily, especially in the presence of catalysts like tertiary amines.

Major Products Formed:

    Carbamates: Formed from reactions with alcohols.

    Ureas: Formed from reactions with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

4-Octylphenyl isocyanate is utilized in various scientific research applications, including:

    Material Science: Used in the synthesis of polymers and coatings.

    Organic Synthesis: Acts as a building block for more complex molecules.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

    Industrial Applications: Used in the production of adhesives, sealants, and elastomers.

Mechanism of Action

The mechanism of action of 4-octylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts with nucleophiles such as alcohols, amines, and water. The reaction typically involves the formation of a tetrahedral intermediate, followed by the release of a leaving group (e.g., HCl in the case of amines).

Comparison with Similar Compounds

    Phenyl isocyanate: Lacks the octyl group, making it less hydrophobic.

    4-Acetylphenyl isocyanate: Contains an acetyl group instead of an octyl group, affecting its reactivity and solubility.

    4-Chlorophenyl isocyanate: Contains a chlorine substituent, which influences its electronic properties and reactivity.

Uniqueness: 4-Octylphenyl isocyanate is unique due to the presence of the long octyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity compared to other phenyl isocyanates.

Properties

IUPAC Name

1-isocyanato-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13-17/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSTXKYJDXPWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395256
Record name 4-Octylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69342-46-7
Record name 1-Isocyanato-4-octylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69342-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69342-46-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octylphenyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-Octylphenyl isocyanate
Reactant of Route 3
Reactant of Route 3
4-Octylphenyl isocyanate
Reactant of Route 4
Reactant of Route 4
4-Octylphenyl isocyanate
Reactant of Route 5
Reactant of Route 5
4-Octylphenyl isocyanate
Reactant of Route 6
Reactant of Route 6
4-Octylphenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.